molecular formula C10H11BrN2 B1343712 4-Bromo-6-isopropyl-1H-indazole CAS No. 1000343-77-0

4-Bromo-6-isopropyl-1H-indazole

Cat. No.: B1343712
CAS No.: 1000343-77-0
M. Wt: 239.11 g/mol
InChI Key: NYDJQPUBMSAYTO-UHFFFAOYSA-N
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Description

4-Bromo-6-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

4-Bromo-6-isopropyl-1H-indazole, as a member of the heterocyclic diazoles family, has been studied for its corrosion inhibition properties. Research shows that these diazoles, including variants like 4-bromoimidazole, can effectively inhibit iron corrosion in acidic environments. This is evident from the increased charge-transfer resistance and decreased corrosion current in the presence of these inhibitors (Babić-Samardžija et al., 2005).

Synthetic and Structural Chemistry

This compound is used in synthetic chemistry for developing new ligands and complexes. For instance, its derivatives have been used in the asymmetric allylic alkylation with palladium, demonstrating its utility in creating optically active compounds (Bovens et al., 1993). Another study highlights the regiospecific synthesis of indazole isomers, showcasing the versatility of indazole derivatives in chemical synthesis (Dandu et al., 2007).

Corrosion Protection in Industrial Applications

Indazole derivatives, including this compound, are being investigated as eco-friendly corrosion inhibitors, particularly in the context of mild steel protection in acidic solutions. This research is pivotal for industrial applications where corrosion resistance is critical (Abdeslam et al., 2015).

Anticancer Research

In the field of cancer research, 1H-indazole derivatives, a category to which this compound belongs, have shown potential as BRD4 inhibitors, which are important in regulating the proliferation of cancer cells (Yoo et al., 2018).

Potential in Antiparkinsonian Agents

The indazole scaffold, including compounds like this compound, has been explored for its role in developing monoamine oxidase inhibitors, which have implications in treating Parkinson's disease (Jismy et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromo-1H-indazole”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-6-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDJQPUBMSAYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646673
Record name 4-Bromo-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-77-0
Record name 4-Bromo-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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